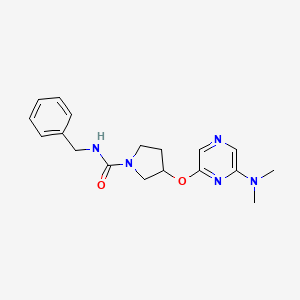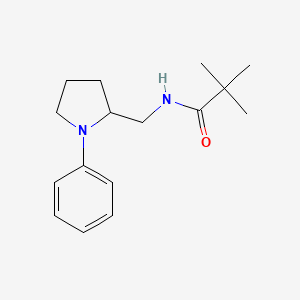
N-((1-phenylpyrrolidin-2-yl)methyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-phenylpyrrolidin-2-yl)methyl)pivalamide, also known as NPP, is a synthetic compound that belongs to the class of drugs known as designer drugs. The compound is a potent psychoactive substance that has gained popularity in recent years due to its unique chemical properties and effects on the human body.
Aplicaciones Científicas De Investigación
Biomedical Research Applications
In the realm of biomedical research, PI polyamides, related structurally to N-((1-phenylpyrrolidin-2-yl)methyl)pivalamide, have been utilized effectively. A study by Watanabe et al. (2015) demonstrated the use of double β-alanine substitutions in 12-ring Pyrrole-Imidazole (PI) polyamides for enhanced DNA minor groove recognition. This adjustment allowed for high-affinity DNA binding and the suppression of target gene expression in cells, highlighting potential applications in targeting and regulating gene expression for therapeutic purposes (Watanabe et al., 2015).
Gene Regulation
A notable application in gene regulation involves the development of programmable small DNA-binding molecules. Pandian et al. (2012) synthesized a library of compounds by conjugating PI polyamides with SAHA, a chromatin-modifier. This novel approach aimed at epigenetically activating pluripotency genes, demonstrating the utility of such compounds in potentially guiding stem cell research and regenerative medicine (Pandian et al., 2012).
DNA Binding and Sequence Specificity
The synthesis and biological properties of highly sequence-specific alkylating N-methylpyrrole-N-methylimidazole (PI) polyamide conjugates have been explored for their DNA-alkylating activity. These conjugates demonstrated precise alkylation at match sites, offering a mechanism for targeted DNA interaction, potentially useful in cancer therapy by affecting the expression levels of specific genes (Kashiwazaki et al., 2012).
Molecular Design for Targeted Therapy
The molecular design of polyamides containing pyrrole and imidazole amino acids has been optimized for high stepwise coupling yields. This advancement in synthesis technology suggests potential for creating more complex and effective minor groove binding polyamides, which can be tailored for specific DNA sequence recognition, providing a foundation for the development of targeted therapeutic agents (Wurtz et al., 2001).
Propiedades
IUPAC Name |
2,2-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-16(2,3)15(19)17-12-14-10-7-11-18(14)13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKBTXPBYAWWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCCN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669825.png)
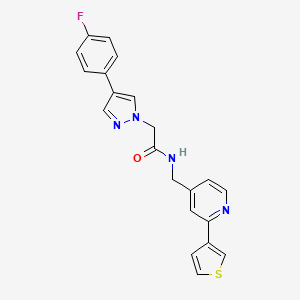
![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2669830.png)
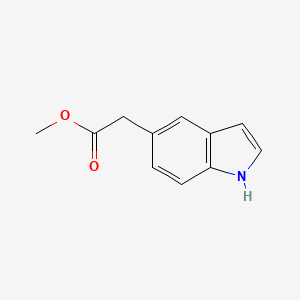
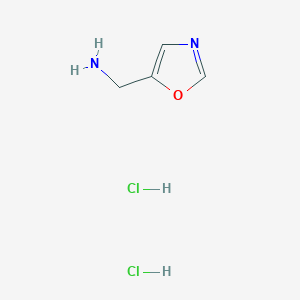
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2669834.png)
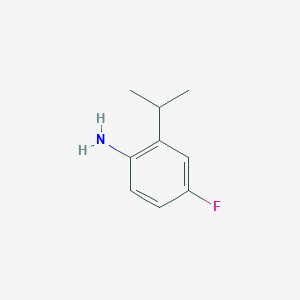
![2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2669839.png)

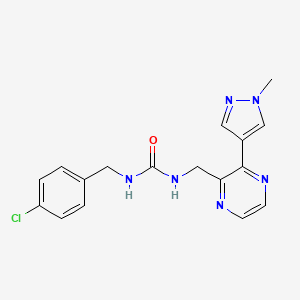
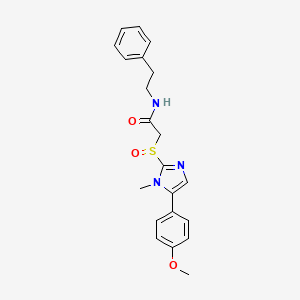
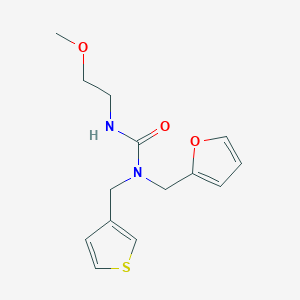
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2669846.png)
